Hexyl 4-hydroxybenzoate
Overview
Description
Hexyl 4-hydroxybenzoate is a chemical compound that can be considered an ester derivative of 4-hydroxybenzoic acid (4-HBA). While the provided papers do not directly discuss hexyl 4-hydroxybenzoate, they provide insights into the properties and reactions of 4-HBA and its derivatives, which can be extrapolated to hexyl 4-hydroxybenzoate. 4-HBA is a versatile intermediate for various value-added bioproducts with applications in food, cosmetics, pharmacy, and other industries . Its alkyl esters, known as parabens, are widely used as preservatives .
Synthesis Analysis
The synthesis of 4-HBA derivatives typically involves the esterification of 4-HBA with alcohols. In the context of hexyl 4-hydroxybenzoate, this would involve a reaction between 4-HBA and hexanol. The papers discuss the biosynthesis of 4-HBA and its derivatives using microbial processes . For instance, a marine bacterium was found to produce 4-HBA and its alkyl esters naturally . Additionally, metabolic engineering approaches have been employed to synthesize 4-HBA derivatives in Escherichia coli .
Molecular Structure Analysis
The molecular structure of 4-HBA derivatives, such as methyl 4-hydroxybenzoate, has been analyzed using techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis . These studies provide detailed information on the intermolecular interactions and crystal packing, which are essential for understanding the properties of the compound. Although hexyl 4-hydroxybenzoate is not specifically mentioned, similar analytical techniques could be applied to determine its molecular structure.
Chemical Reactions Analysis
4-HBA and its derivatives undergo various chemical reactions. For example, 4-HBA can be converted into its coenzyme A (CoA) thioesters by specific coenzyme A ligases, which is the initial step in the anaerobic degradation of the compound . The degradation pathway includes a dehydroxylation step catalyzed by a 4-hydroxybenzoyl coenzyme A reductase . Additionally, 4-HBA derivatives can be synthesized through cyclocondensation reactions, as seen in the synthesis of azo dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-HBA derivatives are influenced by their molecular structure. For instance, the solvent effects on the ultraviolet-visible absorption spectra of azo dyes derived from 4-HBA were studied, showing how the nature of substituents affects the color of the dyes . The ionization constants and the effects of acid and base on the visible absorption spectra of these dyes were also reported . In the case of hexyl 4-hydroxybenzoate, similar properties such as solubility, melting point, and reactivity would be relevant.
Scientific Research Applications
4-HBA serves as a versatile intermediate for producing value-added bioproducts with applications in food, cosmetics, pharmacy, fungicides, etc. Synthetic biology and metabolic engineering approaches have been employed to biosynthesize 4-HBA and its derivatives (Wang et al., 2018).
Analysis of 4-hydroxybenzoates and their metabolites was conducted after keratinocytes were exposed to UV radiation, indicating its use in understanding the effects of cosmetic and pharmaceutical products on the skin (Lee et al., 2017).
Methyl 4-hydroxybenzoate, a common cosmetic and food preservative, was analyzed through single crystal X-ray structure and Hirshfeld surface analysis to understand its molecular properties and pharmaceutical activity (Sharfalddin et al., 2020).
Marine bacteria producing 4-HBA and its alkyl esters (parabens) were discovered, suggesting a biotechnological approach for producing these petrochemical products, which are commonly used preservatives (Peng et al., 2006).
The dermal absorption and hydrolysis of parabens (esters of 4-hydroxybenzoic acid) were studied in human and minipig skin, contributing to our understanding of paraben metabolism and potential local toxicity (Jewell et al., 2007).
Sodium 4-hydroxybenzoate was evaluated as a trap for hydroxyl radicals, aiding in understanding molecular and tissue damage induced by reactive oxygen species (Ste-Marie et al., 1996).
The synthesis of halogen-decorated para-/meta-hydroxybenzoates via iridium-catalyzed borylation and oxidation offered a new method for incorporating halogens into hydroxybenzoates, important for food and pharmaceutical industries (Shahzadi et al., 2018).
High-yield production of 4-HBA from bio-based substrates like glucose or glycerol by engineered Pseudomonas taiwanensis VLB120 demonstrates a sustainable alternative to fossil-based production (Lenzen et al., 2019).
Safety And Hazards
Hexyl 4-hydroxybenzoate is associated with certain hazards. It can cause skin irritation (H315), allergic skin reactions (H317), and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
hexyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9,14H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULULAZKOCFNOIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044514 | |
Record name | Hexylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 4-hydroxybenzoate | |
CAS RN |
1083-27-8 | |
Record name | Hexyl 4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyl p-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl 4-Hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXYLPARABEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14Y8G9635E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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